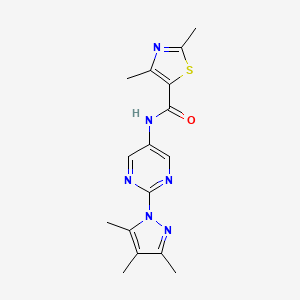

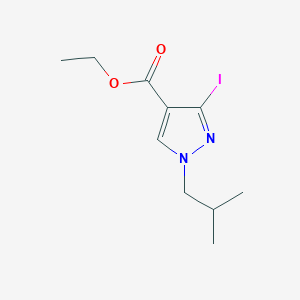

![molecular formula C23H21N3O3S B2581528 (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 314259-73-9](/img/structure/B2581528.png)

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a type of cyanovinylheteroaromatic . It is also known as Ethyl trans-α-cyano-3-indoleacrylate . Its empirical formula is C14H12N2O2 and it has a molecular weight of 240.26 .

Synthesis Analysis

The compound was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel -type condensation reaction with indole aldehyde .Molecular Structure Analysis

The compound’s molecular structure is represented by the SMILES stringCCOC(=O)\\C(=C\\c1c[nH]c2ccccc12)C#N . Chemical Reactions Analysis

The final molecule, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was obtained through a Knovenagel-type condensation reaction with indole aldehyde .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at a concentration of 2.5% .Applications De Recherche Scientifique

Anti-Inflammatory Drug Design

This compound has potential applications in the design of anti-inflammatory drugs. Its indole moiety is structurally similar to that of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). By modifying the indole part of the molecule, researchers can create new drugs with improved efficacy and reduced side effects .

Optoelectronic Material Development

The electron-rich indole and the electron-deficient cyano group make this compound a candidate for developing optoelectronic materials. These materials are crucial for fabricating devices like organic light-emitting diodes (OLEDs) and solar cells .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for creating diverse molecular structures. Its reactive sites allow for various chemical transformations, leading to the synthesis of complex molecules with potential pharmaceutical applications .

Neuropharmacology

The indole core of the compound is a key structural component of many neuroactive substances. Researchers can use it to synthesize analogs of neurotransmitters or psychoactive compounds, exploring their effects on the nervous system .

Antiviral Research

Given the structural similarity to compounds with known antiviral properties, this molecule could be used as a starting point for the synthesis of new antiviral agents, particularly those targeting the replication mechanisms of viruses .

Cancer Therapy

The indole ring system is present in many natural and synthetic compounds with anticancer activity. Modifications to this compound could lead to the development of novel chemotherapeutic agents .

Material Science

Due to its potential electronic properties, this compound could be used in material science to create new types of conductive materials, sensors, or other innovative materials with specific electronic characteristics .

Molecular Probes

The compound’s structure allows for the attachment of fluorescent groups, making it useful for creating molecular probes. These probes can be used in bioimaging to study cellular processes and diagnose diseases .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDJLJIJDXKAI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

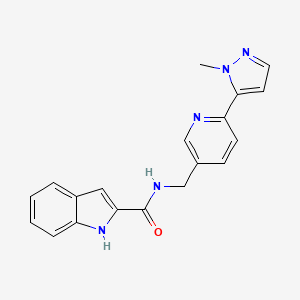

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)

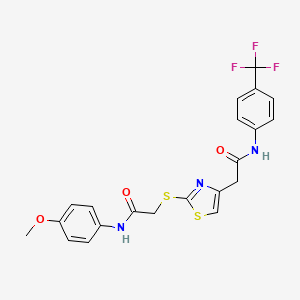

![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

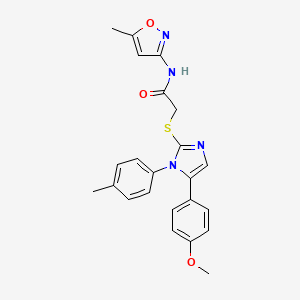

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)

![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)